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Compound of Interest

Compound Name:
3,6-Dimethoxypyridine-2-

carbaldehyde

Cat. No.: B13575342

Get Quote

Compound Identity & Significance
3,6-Dimethoxypyridine-2-carbaldehyde is a trisubstituted pyridine derivative characterized by

an aldehyde group at the C2 position and methoxy groups at C3 and C6. Its electron-rich

nature, driven by the two methoxy substituents, makes it a unique electrophile in medicinal

chemistry, particularly for reductive aminations and heterocycle formation.
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Attribute Detail

IUPAC Name 3,6-Dimethoxypyridine-2-carbaldehyde

Common Name 3,6-Dimethoxypicolinaldehyde

CAS Registry Number 905563-78-2

Molecular Formula C₈H₉NO₃

Molecular Weight 167.16 g/mol

Appearance Pink to pale red solid

Solubility
Soluble in CHCl₃, DCM, DMSO; sparing

solubility in water.[1][2]

Synthesis & Experimental Protocol
The most reliable synthesis of 3,6-dimethoxypyridine-2-carbaldehyde utilizes a directed

ortho-lithiation strategy starting from 2,5-dimethoxypyridine. The C6 position (ortho to the ring

nitrogen and the C5-methoxy group) is the most acidic site, allowing for regioselective

formylation.

Reaction Pathway
The synthesis involves the lithiation of 2,5-dimethoxypyridine followed by quenching with

dimethylformamide (DMF).
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(Starting Material)
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1. DMF (Electrophile)
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Figure 1: Regioselective synthesis via directed ortho-lithiation.

Detailed Protocol
Based on methodologies adapted from Patent WO2023205116A1 and standard pyridine

lithiation techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://spectrabase.com/compound/7uFhymmXop1
https://www.mzcloud.org/compound/reference/5414
https://www.benchchem.com/product/b13575342/docs?utm_src=pdf-body#technical-guide-spectral-characterization-of-3-6-dimethoxypyridine-2-carbaldehyde
https://www.benchchem.com/product/b13575342/docs?utm_src=pdf-body-img#technical-guide-spectral-characterization-of-3-6-dimethoxypyridine-2-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13575342?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

Solvation: Dissolve 2,5-dimethoxypyridine (1.0 eq) in anhydrous THF (0.2 M concentration).

Lithiation: Cool the solution to -78°C. Slowly add n-Butyllithium (1.2 eq, 2.5 M in hexanes)

dropwise over 20 minutes.

Mechanistic Note: The lithium coordinates to the ring nitrogen and the methoxy oxygen,

directing deprotonation selectively at C6 (which becomes C2 in the final product

numbering).

Formylation: Stir at -78°C for 1 hour. Add anhydrous DMF (1.5 eq) dropwise.

Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous

NH₄Cl or 1M HCl.

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate.

Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient). The product

typically elutes as a pink solid.

Spectral Data Analysis
The following data consolidates experimental findings (specifically 1H NMR) with predicted

values for 13C and IR where explicit experimental libraries are proprietary.

A. 1H NMR Spectroscopy (Experimental)
Solvent: CDCl₃, 400 MHz
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Shift (δ ppm) Multiplicity Integration

Coupling
Constant (

)

Assignment

10.26 Singlet (s) 1H -
CHO (Aldehyde

proton)

7.44 Doublet (d) 1H 9.05 Hz
C4-H (Ortho to

C3-OMe)

6.99
Doublet of

Doublets (dd)
1H 9.11, 1.16 Hz

C5-H (Ortho to

C6-OMe)

3.98 Doublet (d) 3H 1.34 Hz C3-OCH₃

3.94 Doublet (d) 3H 1.10 Hz C6-OCH₃

Interpretation: The coupling constant of ~9.1 Hz between the signals at 7.44 and 6.99 ppm

confirms the protons are ortho to each other on the pyridine ring. The distinct aldehyde

singlet at 10.26 ppm is diagnostic.

Note on Methoxy Signals: While typically singlets, the patent data reports fine splitting (

Hz). This may arise from long-range coupling to ring protons or specific rotameric
conformations in the aldehyde field.

B. 13C NMR Spectroscopy (Predicted)
Based on substituent increments for pyridine rings.
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Shift (δ ppm) Carbon Type Assignment

189.5 C=O Aldehyde Carbon

158.2 Cq (Ar) C6 (Attached to OMe)

152.1 Cq (Ar) C3 (Attached to OMe)

138.5 Cq (Ar) C2 (Attached to CHO)

126.4 CH (Ar) C4

115.8 CH (Ar) C5

56.2 CH₃ OMe (C6)

55.8 CH₃ OMe (C3)

C. Mass Spectrometry (MS)[1][4]
Parameter Value Notes

Ionization Mode ESI (+) Electrospray Ionization

[M+H]⁺ 168.17 Protonated molecular ion

[M+Na]⁺ 190.15 Sodium adduct

Fragment Ions 152, 137

Loss of methyl (-15) or

methoxy (-31) groups often

observed.

D. Infrared Spectroscopy (IR) - Characteristic Bands
Wavenumber (cm⁻¹) Vibration Mode Functional Group

1695 - 1710 C=O Stretch Conjugated Aldehyde

1580 - 1600 C=N / C=C Stretch Pyridine Ring Breathing

2850 - 2950 C-H Stretch Methoxy / Aldehyde C-H

1240 - 1260 C-O Stretch Aryl Alkyl Ether
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Structural Validation Logic
To ensure the synthesized compound is the 3,6-dimethoxy isomer and not the 4,6- or 3,5-

isomer, rely on the coupling constants in the 1H NMR:

Ortho-Coupling: The observed

value of 9.05 Hz is characteristic of protons on adjacent carbons (C4 and C5).

Meta-Coupling (Negative Control): If the methoxy groups were at positions 2 and 6 (leaving

H3 and H5), the coupling would be meta (

Hz).

Para-Coupling (Negative Control): If the protons were para (e.g., 2,5-substitution pattern),

would be

Hz.

Therefore, the 9.05 Hz coupling definitively places the two aromatic protons next to each other,

confirming the 2,3,6-substitution pattern (Aldehyde at 2, Methoxy at 3, H at 4, H at 5, Methoxy

at 6).

References
Primary Spectral Source

Patent Application: "Pyridine derivatives for treating psychiatric disorders."

WO2023205116A1. (2023).

Relevance: Contains experimental 1H NMR data and physical description (pink solid) for
3,6-dimethoxypicolinaldehyde.

Synthetic Methodology: General Lithiation: Comins, D. L., & O'Connor, S. (1998). "Lithiation
of 2-methoxypyridines." Tetrahedron Letters. Relevance: Establishes the regioselectivity of
lithiation at the C6 position in 2-substituted pyridines.
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CAS Registry: 3,6-dimethoxypyridine-2-carbaldehyde (CAS: 905563-78-2).[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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